molecular formula C13H15F3N2O6S B604975 3-Cysteinylacetaminophen Trifluoroacetic Acid Salt CAS No. 1331891-93-0

3-Cysteinylacetaminophen Trifluoroacetic Acid Salt

Cat. No. B604975
M. Wt: 384.33
InChI Key: PDZGEXMJHANKLR-QRPNPIFTSA-N
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Description

3-Cysteinylacetaminophen Trifluoroacetic Acid Salt, also known as PQN91930, is an acetaminophen-protein adduct formed during the metabolism of acetaminophen . It has been found in isolated human serum following therapeutic and supratherapeutic doses of acetaminophen . In mice, 3-cysteinylacetaminophen decreases renal glutathione (GSH) levels .


Synthesis Analysis

The synthesis of 3-Cysteinylacetaminophen Trifluoroacetic Acid Salt involves the metabolism of acetaminophen . Silymarin pretreatment has been shown to significantly inhibit the upregulation of Cyp2e1 expression, reduce the production of 3-Cysteinylacetaminophen Trifluoroacetic Acid Salt (APAP-CYS), and restore the liver glutathione level .


Chemical Reactions Analysis

3-Cysteinylacetaminophen Trifluoroacetic Acid Salt is a metabolite of Acetaminophen . It is formed during the metabolism of acetaminophen and has been found in isolated human serum .


Physical And Chemical Properties Analysis

The molecular formula of 3-Cysteinylacetaminophen Trifluoroacetic Acid Salt is C11 H14 N2 O4 S . C2 H F3 O2 and its molecular weight is 384.33 .

Scientific Research Applications

  • Synthesis of Cystine-Peptides : Thallium(III) trifluoroacetate is used for cleaving S-protecting groups of cysteine in trifluoroacetic acid, which leads to the spontaneous formation of cystine. This is useful for intramolecular disulfide bond-forming reactions, as demonstrated in the synthesis of model S-protected cysteine-peptides like oxytocin, urotensin II, and human calcitonin gene-related peptide (Fujii et al., 1987).

  • Analysis of Proteins in Reversed Phase Liquid Chromatography (RPLC) : Trifluoroacetic acid (TFA) is used as a mobile phase additive for protein analysis in RPLC. It provides symmetrical and narrow peak shapes for proteins but can decrease mass spectrometric sensitivity. This research evaluated various acidic and basic mobile phase additives for LC-MS analysis of therapeutic proteins (Bobály et al., 2015).

  • S-Deprotecting Reagent for Cystine Peptides Synthesis : Silver trifluoromethanesulphonate in trifluoroacetic acid is used for cleaving the acetamidomethyl (Acm) group attached to the thiol function of cysteine, proving more effective than silver trifluoroacetate. This new S-deprotecting reagent has been utilized in the synthesis of peptides like oxytocin and chicken calcitonin (Fujii et al., 1989).

  • Modulator at Glycine Receptor : Trifluoroacetate, a metabolite of inhaled anesthetics and a contaminant in HPLC-purified peptides, acts as an allosteric modulator at the glycine receptor, with specificity greater than other known modulators. This has implications for understanding the secondary effects of volatile anesthetics and the presence of trifluoroacetate in HPLC-purified peptides (Tipps et al., 2012).

  • Synthesis of Amino Acid Sequences in Proteins : A diagonal electrophoretic technique for studying amino acid sequences around cysteine and cystine residues in proteins involves converting these residues into S-aminoethylcysteine and treating the protein with S-ethyl trifluorothioacetate. This technique successfully applied to bovine insulin (Perham, 1967).

Safety And Hazards

3-Cysteinylacetaminophen Trifluoroacetic Acid Salt is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

(2R)-3-(5-acetamido-2-hydroxyphenyl)sulfanyl-2-aminopropanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S.C2HF3O2/c1-6(14)13-7-2-3-9(15)10(4-7)18-5-8(12)11(16)17;3-2(4,5)1(6)7/h2-4,8,15H,5,12H2,1H3,(H,13,14)(H,16,17);(H,6,7)/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZGEXMJHANKLR-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=C(C=C1)O)SC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cysteinylacetaminophen Trifluoroacetic Acid Salt

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